Halofuginone hydrobromide

Description

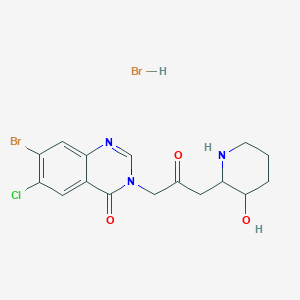

Structure

3D Structure of Parent

Properties

IUPAC Name |

7-bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4-one;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrClN3O3.BrH/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14;/h5-6,8,14-15,19,23H,1-4,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJUWEPZBTXEUMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Br2ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10938441 | |

| Record name | 7-Bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4(3H)-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17395-31-2, 64924-67-0 | |

| Record name | 4(3H)-Quinazolinone, 7-bromo-6-chloro-3-[3-(3-hydroxy-2-piperidinyl)-2-oxopropyl]-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17395-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-6-chloro-3-(3-(3-hydroxy-2-piperidyl)-2-oxopropyl)quinazolin-4(3H)-one monohydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017395312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4(3H)-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-6-chloro-3-[3-(3-hydroxy-2-piperidyl)-2-oxopropyl]quinazolin-4(3H)-one monohydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-bromo-6-chloro-3-[3-[(2S,3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Halofuginone Hydrobromide's Assault on Prolyl-tRNA Synthetase: A Technical Deep Dive

For Immediate Release

A comprehensive analysis of the molecular interactions and cellular consequences of prolyl-tRNA synthetase inhibition by halofuginone (B1684669) hydrobromide, providing a foundational resource for researchers in drug development and cellular biology.

Halofuginone hydrobromide, a derivative of the febrifugine (B1672321) alkaloid, exerts its potent biological effects through a highly specific mechanism: the inhibition of prolyl-tRNA synthetase (ProRS), a crucial enzyme in protein synthesis. This targeted action triggers a cascade of cellular events, most notably the activation of the Amino Acid Response (AAR) pathway, which underlies its therapeutic potential in diseases ranging from fibrosis and cancer to autoimmune disorders. This technical guide delineates the core mechanism of halofuginone's action on ProRS, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes.

Competitive Inhibition at the Proline Binding Site

Halofuginone acts as a competitive inhibitor of prolyl-tRNA synthetase, vying with the enzyme's natural substrate, proline, for binding to the active site.[1] This inhibition is dependent on the presence of ATP, with structural and biochemical data indicating that halofuginone effectively traps the enzyme in a state that is abortive for the charging of tRNAPro.[1][2][3][4] The binding of halofuginone is highly specific, and its inhibitory effect can be reversed by the addition of excess proline, confirming the competitive nature of the interaction.[1][4][5]

Quantitative Inhibition Data

The inhibitory potency of halofuginone and its derivatives against prolyl-tRNA synthetase has been quantified across various studies. The following table summarizes key quantitative data, including IC50 and Kd values, providing a comparative overview of its efficacy.

| Compound | Enzyme Source | Assay Type | IC50 / Kd | Reference |

| Halofuginone | P. falciparum ProRS | Aminoacylation Assay | 11 nM (IC50) | [6] |

| Halofuginone | S. aureus ProRS | Enzyme Inhibition | 0.18 µM (IC50) | [7] |

| Halofuginone | Human ProRS | Luciferase ATP depletion | 2.13 µM (IC50) | [8] |

| Halofuginone Derivative (3) | S. aureus ProRS | Enzyme Inhibition | 30.3 nM (Kd) | [7] |

| TCMDC-124506 | P. falciparum ProRS | Luciferase ATP depletion | 73 µM (IC50) | [8] |

| Glyburide | P. falciparum ProRS | Luciferase ATP depletion | 34 µM (IC50) | [8] |

The Domino Effect: Activation of the Amino Acid Response Pathway

The inhibition of ProRS by halofuginone leads to an accumulation of uncharged tRNAPro within the cell. This accumulation serves as a starvation signal that activates the master kinase of the AAR pathway, General Control Nonderepressible 2 (GCN2).[1][9][10][11][12][13] Activated GCN2 then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), a key event that leads to a global reduction in protein synthesis while paradoxically promoting the translation of specific stress-response transcripts, such as ATF4.[12][13][14] This reprogramming of the cellular translational machinery is central to the diverse biological effects attributed to halofuginone.

Experimental Protocols

A thorough understanding of the mechanism of halofuginone action relies on a set of key biochemical and cellular assays. The following sections provide detailed methodologies for these essential experiments.

Prolyl-tRNA Synthetase (ProRS) Activity Assay (tRNA Charging Assay)

This assay directly measures the enzymatic activity of ProRS by quantifying the incorporation of radiolabeled proline into its cognate tRNA.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing purified recombinant ProRS enzyme, [3H]-Proline, ATP, and total tRNA in a suitable reaction buffer (e.g., containing HEPES, MgCl2, KCl, DTT).

-

Initiation of Reaction: Initiate the reaction by adding the enzyme to the reaction mixture and incubate at 37°C for a defined period.

-

Quenching the Reaction: Stop the reaction by adding a quenching solution, typically containing a high concentration of a precipitating agent like trichloroacetic acid (TCA).

-

Isolation of Charged tRNA: Isolate the charged tRNA by precipitation and filtration. The charged tRNA, now containing the radiolabeled proline, will be trapped on the filter.

-

Quantification: Wash the filters to remove unincorporated [3H]-Proline. The amount of radioactivity on the filters is then quantified using liquid scintillation counting. The level of radioactivity is directly proportional to the ProRS activity.

-

Inhibition Studies: To determine the inhibitory effect of halofuginone, the assay is performed in the presence of varying concentrations of the compound. The results are then used to calculate parameters like IC50.

In Vitro Translation Assay

This cell-free assay assesses the impact of halofuginone on overall protein synthesis.

Methodology:

-

System Setup: Utilize a commercially available in vitro translation system, such as rabbit reticulocyte lysate, which contains all the necessary components for protein synthesis.

-

Template Addition: Add a reporter mRNA (e.g., luciferase mRNA) to the lysate.

-

Treatment: Introduce varying concentrations of halofuginone or a vehicle control to the reaction.

-

Incubation: Incubate the reactions at 30°C to allow for translation to occur.

-

Quantification of Protein Synthesis: Measure the amount of newly synthesized reporter protein. For luciferase, this is done by adding luciferin (B1168401) and measuring the resulting luminescence, which is proportional to the amount of functional luciferase produced. A decrease in luminescence in the presence of halofuginone indicates inhibition of translation.

[3H]Halofuginol Binding Assay

This assay directly measures the binding of radiolabeled halofuginone to ProRS.

Methodology:

-

Immobilization of ProRS: Purified, tagged (e.g., 6xHis-tagged) ProRS is immobilized on a solid support, such as Ni-NTA beads.[1][4]

-

Binding Reaction: The immobilized ProRS is incubated with a known concentration of [3H]Halofuginol in a binding buffer containing ATP and MgCl2.[1][4]

-

Competition: For competition assays, unlabeled halofuginone, proline, or other compounds are included in the incubation mixture at varying concentrations.[1]

-

Washing: The beads are washed to remove unbound [3H]Halofuginol.

-

Elution and Quantification: The bound [3H]Halofuginol is eluted from the beads, and the amount of radioactivity is measured by liquid scintillation counting. A decrease in radioactivity in the presence of a competitor indicates displacement of the radiolabeled ligand.

Western Blotting for AAR Pathway Activation

This technique is used to detect the phosphorylation of eIF2α, a key marker of AAR pathway activation.

Methodology:

-

Cell Culture and Treatment: Cells are cultured and treated with halofuginone for a specified period.

-

Protein Extraction: Cells are lysed to extract total cellular proteins.

-

Protein Quantification: The concentration of the extracted protein is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of eIF2α (p-eIF2α). A separate membrane can be probed with an antibody for total eIF2α as a loading control.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting light signal is captured on X-ray film or with a digital imager, revealing bands corresponding to the protein of interest. An increase in the p-eIF2α band intensity upon halofuginone treatment indicates activation of the AAR pathway.

Conclusion

Halofuginone hydrobromide's mechanism of action is a paradigm of targeted enzyme inhibition leading to a profound and specific cellular stress response. By competitively inhibiting prolyl-tRNA synthetase in an ATP-dependent manner, it effectively mimics proline starvation, triggering the GCN2-mediated Amino Acid Response pathway. This detailed understanding, supported by robust quantitative data and well-defined experimental protocols, provides a critical foundation for the continued exploration of halofuginone and other ProRS inhibitors as therapeutic agents for a variety of human diseases. The visualization of these complex interactions and workflows further aids in the conceptualization and design of future research in this promising area of drug development.

References

- 1. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conformational changes in human prolyl-tRNA synthetase upon binding of the substrates proline and ATP and the inhibitor halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure of Prolyl-tRNA Synthetase-Halofuginone Complex Provides Basis for Development of Drugs against Malaria and Toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biochemical and Structural Characterization of Selective Allosteric Inhibitors of the Plasmodium falciparum Drug Target, Prolyl-tRNA-synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Activation of the Amino Acid Response Pathway Blunts the Effects of Cardiac Stress | Semantic Scholar [semanticscholar.org]

- 10. ahajournals.org [ahajournals.org]

- 11. Halofuginone Inhibits TH17 Cell Differentiation by Activating the Amino Acid Starvation Response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Amino acid starvation sensing dampens IL-1β production by activating riboclustering and autophagy | PLOS Biology [journals.plos.org]

- 13. Protocol for halofuginone-mediated metabolic reprogramming of murine T cells via activation of the GCN2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Amino acid response by Halofuginone in Cancer cells triggers autophagy through proteasome degradation of mTOR - PMC [pmc.ncbi.nlm.nih.gov]

The Origin and Synthesis of Halofuginone Hydrobromide: A Technical Guide

Introduction: Halofuginone (B1684669), a halogenated quinazolinone derivative, has garnered significant scientific interest for its broad range of biological activities, including anti-protozoal, anti-fibrotic, anti-inflammatory, and anti-neoplastic properties.[1][2] This technical guide provides an in-depth overview of the origins of halofuginone, its chemical synthesis, and its primary mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Origin of Halofuginone

The journey of halofuginone begins not in a laboratory, but with traditional Chinese medicine. For centuries, the extract from the roots and leaves of the Chinese herb Dichroa febrifuga Lour., also known as Chang Shan, was used to treat fevers associated with malaria.[3][4]

In the 1940s, scientific investigations led to the isolation of the primary active alkaloid from this plant, which was named febrifugine (B1672321).[3][5] Febrifugine demonstrated potent antimalarial activity; however, its clinical application was limited by significant toxicity and gastrointestinal side effects.[4][6] This challenge prompted researchers to develop synthetic analogs of febrifugine with the goal of retaining its therapeutic efficacy while reducing its toxicity.[7]

Halofuginone hydrobromide is the most notable of these synthetic derivatives.[7][8] It is a halogenated analog of febrifugine, specifically {7-bromo-6-chloro-3-[3-(3-hydroxy-2-piperidinyl)-2-oxopropyl]-4(3H)-quinazolinone}.[5][9] Initially developed for veterinary use as a coccidiostat to treat parasitic diseases in poultry, serendipitous observations of its effects on connective tissue pivoted research towards its potent anti-fibrotic capabilities.[4][10] This discovery opened the door to investigating its therapeutic potential in a range of human diseases characterized by fibrosis, inflammation, and aberrant cell growth.[3][11]

Chemical Synthesis of Halofuginone Hydrobromide

The total synthesis of halofuginone hydrobromide can be accomplished through various routes. A common and scalable approach involves the preparation of the core quinazolinone structure followed by its coupling with the piperidine (B6355638) moiety.[12][13]

A representative synthesis can be outlined in the following key stages:

-

Synthesis of the Quinazolinone Core: The process often starts with a substituted toluene, such as m-chlorotoluene. Through a series of reactions including bromination, oxidation, and cyclization, the 7-bromo-6-chloroquinazolin-4(3H)-one intermediate is prepared.[12][14]

-

Introduction of the Linker: A side chain is introduced at the N3 position of the quinazolinone ring. This is often achieved by reacting the quinazolinone intermediate with a compound like chloroacetone (B47974) to form a 3-(chloroacetonyl) derivative.[12]

-

Coupling with the Piperidine Moiety: The final key step is the condensation of the chloroacetonyl quinazolinone with the appropriate 3-hydroxy-2-piperidine derivative.[15]

-

Purification and Salt Formation: The resulting halofuginone base undergoes purification, followed by treatment with hydrobromic acid to yield the stable halofuginone hydrobromide salt.

Below is a workflow diagram illustrating a common synthetic pathway.

Quantitative Data Summary

The efficiency of chemical synthesis is critical for drug development. The table below summarizes representative yield and purity data from a scalable total synthesis protocol.

| Step | Starting Material | Product | Yield (%) | Purity (HPLC) | Reference |

| 1. Nitration | 4-Bromo-2-chloro-1-methylbenzene | 4-Bromo-2-chloro-1-methyl-5-nitrobenzene | 98% | >99% | [13] |

| 2. Oxidation | 4-Bromo-2-chloro-1-methyl-5-nitrobenzene | 4-Bromo-2-chloro-5-nitrobenzoic acid | 95% | >99% | [13] |

| 3. Reduction | 4-Bromo-2-chloro-5-nitrobenzoic acid | 5-Amino-4-bromo-2-chlorobenzoic acid | 98% | >99% | [13] |

| 4. Cyclization | 5-Amino-4-bromo-2-chlorobenzoic acid | 7-Bromo-6-chloro-4-hydroxyquinazoline | 96% | >99% | [13] |

| 5. Alkylation | 7-Bromo-6-chloro-4-hydroxyquinazoline | 7-Bromo-6-chloro-3-(2-oxopropyl)quinazolin-4(3H)-one | 90% | >99% | [13] |

| Overall | - | Halofuginone | 17% | >98.5% | [13] |

Experimental Protocols

This section provides a detailed methodology for a key step in the synthesis of Halofuginone Hydrobromide, adapted from published literature.[12][15]

Protocol: Synthesis of 7-bromo-6-chloro-3-(3-cholroacetonyl) quinazolin-4(3H)-one (Intermediate 4)

-

Reagents and Materials:

-

7-bromo-6-chloroquinazolin-4(3H)-one (Intermediate 2)

-

Chloroacetone

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (B1210297)

-

Saturated sodium chloride solution (brine)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Standard laboratory glassware for workup and filtration

-

-

Procedure:

-

To a solution of 7-bromo-6-chloroquinazolin-4(3H)-one (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the suspension at room temperature for 10 minutes.

-

Add chloroacetone (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80°C and maintain stirring for approximately 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice water, which will cause the product to precipitate.

-

Stir for 1 hour, then collect the solid precipitate by vacuum filtration.

-

Wash the collected solid thoroughly with water.

-

Dissolve the crude product in ethyl acetate and wash the organic layer with saturated aqueous NaCl (brine).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the target intermediate.

-

The structure of the intermediate can be confirmed using techniques such as ¹H-NMR, Mass Spectrometry, and IR spectroscopy.[12]

-

Mechanism of Action and Signaling Pathways

Halofuginone exerts its biological effects through at least two distinct and well-described mechanisms of action.[3][11]

Inhibition of the TGF-β/Smad3 Pathway

Transforming growth factor-beta (TGF-β) is a key cytokine involved in fibrosis, the excessive accumulation of extracellular matrix (ECM) proteins like collagen.[6] Halofuginone has been shown to be a potent inhibitor of the TGF-β signaling pathway.[3] It acts downstream of the TGF-β receptor by specifically inhibiting the phosphorylation of Smad3, a critical intracellular transducer of the TGF-β signal.[6][11] This inhibition prevents the transition of fibroblasts into myofibroblasts, the primary cells responsible for collagen deposition, thereby exerting its anti-fibrotic effects.[1][3]

Inhibition of Prolyl-tRNA Synthetase and Activation of the AAR Pathway

Halofuginone's anti-inflammatory and immunomodulatory effects are largely attributed to its interaction with a key cellular enzyme.[6] It acts as a high-affinity inhibitor of glutamyl-prolyl-tRNA synthetase (EPRS), specifically targeting its prolyl-tRNA synthetase (ProRS) activity.[8][16] This inhibition prevents the charging of tRNA with the amino acid proline, leading to an accumulation of uncharged tRNAPro.[6][16]

The cell interprets this accumulation as a sign of proline starvation, which triggers a metabolic stress pathway known as the Amino Acid Starvation Response (AAR).[3] Activation of the AAR pathway, particularly through the GCN2 kinase, selectively inhibits the differentiation of pro-inflammatory T helper 17 (Th17) cells, which are key drivers in many autoimmune and inflammatory diseases.[3][10]

References

- 1. Halofuginone - the multifaceted molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The chemistry and biology of febrifugine and halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Halofuginone for fibrosis, regeneration and cancer in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical synthesis of febrifugine and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Halofuginone - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. fcad.com [fcad.com]

- 11. What is the mechanism of action of Halofuginone and could it be used as an adc payload to target lrrc15-positive cafs? [synapse.patsnap.com]

- 12. A Novel Synthesis of the Efficient Anti-Coccidial Drug Halofuginone Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A Novel Synthesis of the Efficient Anti-Coccidial Drug Halofuginone Hydrobromide | MDPI [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

Halofuginone Hydrobromide: A Deep Dive into its Modulation of the TGF-β Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Halofuginone (B1684669), a derivative of the plant alkaloid febrifugine (B1672321), has emerged as a potent modulator of the Transforming Growth Factor-β (TGF-β) signaling pathway. This pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in a range of pathologies, most notably fibrosis and cancer. Halofuginone exerts its primary inhibitory effect on the TGF-β pathway by preventing the phosphorylation of Smad3, a key downstream transcription factor. This guide provides a comprehensive technical overview of the mechanisms of action, quantitative effects, and experimental methodologies used to elucidate the intricate relationship between Halofuginone hydrobromide and the TGF-β signaling cascade.

Core Mechanism of Action

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). The activated TβRI subsequently phosphorylates receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4. This entire complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of a multitude of target genes involved in cellular processes such as differentiation, proliferation, and extracellular matrix (ECM) production.[1]

Halofuginone hydrobromide intervenes in this pathway primarily by inhibiting the phosphorylation of Smad3.[1][2][3][4][5][6][7] This targeted inhibition disrupts the downstream signaling cascade, leading to a reduction in the transcription of pro-fibrotic and other TGF-β responsive genes. Several distinct, and potentially interconnected, mechanisms have been proposed to explain how Halofuginone achieves this effect:

-

Direct Inhibition of Smad3 Phosphorylation: Halofuginone has been shown to directly or indirectly prevent the phosphorylation of Smad3 by the activated TβRI kinase.[1][2][5][6]

-

Induction of Inhibitory Smad7: Evidence suggests that Halofuginone can upregulate the expression of Smad7, an inhibitory Smad that competes with R-Smads for receptor binding and targets the TGF-β receptor complex for degradation.[8]

-

Downregulation of TGF-β Receptor II (TβRII): Some studies have indicated that Halofuginone can reduce the protein levels of TβRII, thereby diminishing the cell's responsiveness to TGF-β ligands.

-

Activation of the Amino Acid Starvation Response (AAR): A significant body of research has revealed that Halofuginone is a potent inhibitor of prolyl-tRNA synthetase.[9][10][11] This inhibition mimics a state of amino acid starvation, triggering the AAR pathway. The AAR can, in turn, influence various cellular processes, including the differentiation of pro-inflammatory Th17 cells, a process also modulated by TGF-β.[12][13][14][15][16] The precise link between AAR activation and the direct inhibition of Smad3 phosphorylation is an area of ongoing investigation.

Quantitative Data on Halofuginone's Efficacy

The following tables summarize the quantitative data available on the inhibitory effects of Halofuginone hydrobromide.

| Parameter | Value | Cell Type/System | Reference |

| IC50 (Th17 Cell Differentiation) | 3.6 ± 0.4 nM | Murine T cells | [14] |

| Ki (Prolyl-tRNA Synthetase Inhibition) | 18.3 nM | N/A (Enzymatic assay) | [10] |

| Effective Concentration (Inhibition of Smad2/3 Phosphorylation) | 100 nM | NMuMg, HaCaT, and MEF cells | [17] |

| Effective Concentration (Reduction of fibrotic markers) | 10 ng/ml | Human corneal fibroblasts | [18] |

| Effective Concentration (Inhibition of TGF-β-responsive reporter) | 200nM | MDA-MB-231 & PC3 cells | [19] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of Halofuginone's effect on the TGF-β signaling pathway.

Western Blot for Phosphorylated and Total Smad3

This protocol is designed to assess the phosphorylation status of Smad3 in response to TGF-β stimulation and Halofuginone treatment.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-phospho-Smad3 (Ser423/425) and Rabbit anti-total Smad3

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat with Halofuginone for the specified time and concentration, followed by stimulation with TGF-β1.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Smad3 or total Smad3 overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane extensively and apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated Smad3 signal to the total Smad3 signal.

TGF-β/Smad-Responsive Luciferase Reporter Assay

This assay measures the transcriptional activity of the Smad complex in response to TGF-β and Halofuginone.

Materials:

-

HEK293 cells (or other suitable cell line)

-

SBE (Smad Binding Element)-luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase) for transfection efficiency normalization

-

Transfection reagent

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293 cells in a 96-well plate one day before transfection.

-

Transfection: Co-transfect the cells with the SBE-luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours, replace the medium and treat the cells with various concentrations of Halofuginone, followed by stimulation with TGF-β1.

-

Cell Lysis and Luciferase Assay: After the desired incubation period (typically 18-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in reporter activity relative to the untreated control.

Quantitative Real-Time PCR (qPCR) for TGF-β Target Genes

This protocol is used to quantify the mRNA expression levels of TGF-β target genes.

Materials:

-

RNA extraction kit

-

Reverse transcription kit

-

SYBR Green or TaqMan-based qPCR master mix

-

qPCR instrument

Procedure:

-

Cell Treatment and RNA Extraction: Treat cells with Halofuginone and/or TGF-β1 as described previously. Extract total RNA from the cells using a commercial kit.

-

RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer.

-

Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.

-

qPCR: Set up the qPCR reactions using the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Visualizing the Molecular Interactions

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

- 1. Halofuginone for fibrosis, regeneration and cancer in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of transforming growth factor beta signaling by halofuginone as a modality for pancreas fibrosis prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting TGFβ signaling to inhibit fibroblast activation as a therapy for fibrosis and cancer: effect of halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of halofuginone in fibrosis: more to be explored? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Halofuginone inhibits Smad3 phosphorylation via the PI3K/Akt and MAPK/ERK pathways in muscle cells: effect on myotube fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Halofuginone inhibits Smad3 phosphorylation via the PI3K/Akt and MAPK/ERK pathways in muscle cells: Effect on myotube fusion (Journal Article) | OSTI.GOV [osti.gov]

- 7. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of TGF-β signaling with halofuginone can enhance the antitumor effect of irradiation in Lewis lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Halofuginone-induced amino acid starvation regulates Stat3-dependent Th17 effector function and reduces established autoimmune inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Halofuginone inhibits TH17 cell differentiation by activating the amino acid starvation response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Halofuginone Inhibits TH17 Cell Differentiation by Activating the Amino Acid Starvation Response - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Halofuginone down-regulates Smad3 expression and inhibits the TGFbeta-induced expression of fibrotic markers in human corneal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Halofuginone inhibits TGF-β/BMP signaling and in combination with zoledronic acid enhances inhibition of breast cancer bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]

Halofuginone Hydrobromide: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halofuginone (B1684669) hydrobromide is the hydrobromide salt of Halofuginone, a quinazolinone alkaloid derived from the plant Dichroa febrifuga.[1] This compound has garnered significant interest in the scientific community for its diverse biological activities, including antifibrotic, antiprotozoal, and potential antineoplastic properties.[1] It is a potent inhibitor of prolyl-tRNA synthetase, which underpins many of its therapeutic effects.[2] This technical guide provides an in-depth overview of the chemical properties, structure, and key biological mechanisms of Halofuginone hydrobromide, intended to serve as a comprehensive resource for researchers and professionals in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Halofuginone hydrobromide is presented in the tables below. This data is essential for its handling, formulation, and analysis in a research setting.

Table 2.1: General Chemical Information

| Property | Value | Reference(s) |

| IUPAC Name | 7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrobromide | [1] |

| Synonyms | Halofuginone HBr, Stenorol, Tempostatin | [1][3] |

| CAS Number | 64924-67-0 | [4][5][6] |

| Molecular Formula | C₁₆H₁₈Br₂ClN₃O₃ | [1][4] |

| Molecular Weight | 495.59 g/mol | [4][5][6] |

| Appearance | White to off-white solid/powder | [7][8] |

Table 2.2: Structural and Identification Data

| Property | Value | Reference(s) |

| Canonical SMILES | C1C--INVALID-LINK--CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br">C@@HO.Br | [1] |

| InChI Key | SJUWEPZBTXEUMU-LIOBNPLQSA-N | [1] |

| InChI | InChI=1S/C16H17BrClN3O3.BrH/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14;/h5-6,8,14-15,19,23H,1-4,7H2;1H/t14-,15+;/m1./s1 | [1] |

Table 2.3: Physicochemical and Handling Data

| Property | Value | Reference(s) |

| Melting Point | 247 °C | [3][4] |

| Solubility | Soluble to 100 mM in DMSO. Soluble to 2 mg/mL in Water. | [5][9][10] |

| Storage Conditions | Store at -20°C. Keep under an inert gas like Nitrogen. | [4][5][9] |

| Purity | ≥98% (HPLC) | [5][9] |

Table 2.4: Crystallographic Data

| Property | Value | Reference(s) |

| Crystal System | Monoclinic | [11] |

| Space Group | P2₁ | [11][12] |

| Lattice Parameters | a = 8.87398(13) Å, b = 14.25711(20) Å, c = 15.0153(3) Å, β = 91.6867(15)° | [11][12] |

| Volume | 1898.87(4) ų | [11][12] |

| Z Value | 4 | [11][12] |

Molecular Structure and Synthesis

Halofuginone is a halogenated derivative of febrifugine (B1672321).[2] The hydrobromide salt form enhances its stability and solubility for experimental use. The core structure consists of a quinazolinone ring system linked to a piperidine (B6355638) moiety. The stereochemistry of the piperidine ring is crucial for its biological activity.

Experimental Protocols

Quantification by High-Performance Liquid Chromatography (HPLC)

A common method for the quantification of Halofuginone hydrobromide in biological matrices involves reversed-phase HPLC with UV detection.[7][13][14]

Methodology:

-

Sample Preparation (from tissue):

-

Homogenize tissue samples. For protein-rich tissues, enzymatic digestion (e.g., with trypsin) is performed to release the analyte.[11][13][14]

-

Perform a liquid-liquid extraction. Halofuginone as a free base is extracted from the aqueous phase into an organic solvent like ethyl acetate (B1210297) or isopropanol (B130326) under basic conditions.[7][13][14]

-

The organic extract is then evaporated to dryness and the residue is reconstituted in the mobile phase for injection into the HPLC system.[11][14]

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used.[7][13]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) is common.[7][14] A gradient elution may be employed, starting with a higher aqueous composition and linearly increasing the organic phase.[13][14]

-

Detection: UV detection is performed at a wavelength of 243 nm.[7][11]

-

Quantification: A calibration curve is generated using standards of known concentrations to quantify the amount of Halofuginone in the sample.

-

Structural Elucidation by X-ray Crystallography

The precise three-dimensional structure of Halofuginone hydrobromide has been determined using X-ray crystallography.[11][12]

Methodology:

-

Crystal Growth: High-quality single crystals of Halofuginone hydrobromide are grown from a suitable solvent system. For powder diffraction, a commercial reagent can be used directly.[3]

-

Data Collection:

-

The crystalline sample is mounted on a goniometer and exposed to a monochromatic beam of X-rays, often from a synchrotron source for higher resolution.[3]

-

As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern of spots of varying intensities.[15] This pattern is recorded by a detector.[15]

-

-

Structure Solution and Refinement:

-

The positions and intensities of the diffraction spots are used to calculate an electron density map of the crystal.

-

From this map, the positions of the individual atoms are determined, and a model of the molecule is built.

-

This model is then refined against the experimental data to obtain the final, high-resolution crystal structure.[15]

-

Mechanism of Action and Signaling Pathways

Halofuginone exerts its biological effects through multiple mechanisms, primarily by inhibiting prolyl-tRNA synthetase and modulating the TGF-β signaling pathway.

Inhibition of Prolyl-tRNA Synthetase and Activation of the Amino Acid Response (AAR) Pathway

The primary molecular target of Halofuginone is glutamyl-prolyl-tRNA synthetase (EPRS).[2][10][16]

-

Mechanism: Halofuginone acts as a competitive inhibitor of prolyl-tRNA synthetase (ProRS), binding to the active site in an ATP-dependent manner.[10][17] This prevents the charging of tRNA with proline.

-

Downstream Effect: The accumulation of uncharged tRNA mimics a state of amino acid starvation, which activates the Amino Acid Response (AAR) pathway.[2][16][18] A key sensor in this pathway is the kinase GCN2 (General Control Nondepressible 2), which becomes activated and phosphorylates the eukaryotic initiation factor 2α (eIF2α).[18] This leads to a general repression of protein synthesis while selectively upregulating the translation of certain stress-response genes.[19]

-

Therapeutic Relevance: The inhibition of Th17 cell differentiation, a key driver of autoimmune inflammation, is a direct consequence of AAR activation by Halofuginone.[2][16]

Modulation of TGF-β Signaling and Inhibition of Fibrosis

Halofuginone is a well-documented inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is central to its antifibrotic effects.[1][5][9]

-

Mechanism: Halofuginone inhibits the phosphorylation of Smad2 and Smad3, key downstream effectors in the TGF-β pathway.[5] This is achieved, in part, by elevating the expression of the inhibitory Smad7 and decreasing the levels of the TGF-β type II receptor (TβRII).[5][6]

-

Downstream Effect: By blocking Smad2/3 phosphorylation, Halofuginone prevents their translocation to the nucleus and subsequent activation of target genes, most notably collagen type I.[20] This leads to a marked reduction in extracellular matrix deposition, a hallmark of fibrosis.

-

Therapeutic Relevance: This mechanism makes Halofuginone a promising candidate for treating fibrotic diseases and conditions where TGF-β is overactive, such as in certain cancers and radiation-induced fibrosis.[5][9]

Inhibition of Matrix Metalloproteinase-2 (MMP-2)

Halofuginone also exhibits anti-angiogenic and anti-metastatic properties, partly through its inhibition of Matrix Metalloproteinase-2 (MMP-2) expression.[1][4][14]

-

Mechanism: The inhibition of MMP-2 expression by Halofuginone is mediated by the upregulation of the transcription factor Early Growth Response 1 (Egr-1).[4] Egr-1, in turn, binds to the MMP-2 promoter and represses its activity.[4]

-

Downstream Effect: Reduced MMP-2 levels impair the degradation of the extracellular matrix, which is a critical step for tumor cell invasion, metastasis, and angiogenesis.[1][2]

-

Therapeutic Relevance: This activity contributes to the potential of Halofuginone as an anticancer agent, particularly in preventing tumor progression and spread.

Conclusion

Halofuginone hydrobromide is a molecule with a well-defined chemical structure and a multifaceted mechanism of action. Its ability to potently inhibit prolyl-tRNA synthetase and modulate critical signaling pathways like TGF-β makes it a valuable tool for basic research and a promising therapeutic candidate. This guide provides foundational technical information to support further investigation and development of this compelling compound.

References

- 1. Inhibition of TGF-β signaling with halofuginone can enhance the antitumor effect of irradiation in Lewis lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure of halofuginone hydrobromide, C16H18BrClN3O3Br | Powder Diffraction | Cambridge Core [cambridge.org]

- 4. Inhibition of matrix metalloproteinase-2 by halofuginone is mediated by the Egr1 transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amelioration of radiation-induced fibrosis: inhibition of transforming growth factor-beta signaling by halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Halofuginone inhibits TGF-β/BMP signaling and in combination with zoledronic acid enhances inhibition of breast cancer bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Liquid chromatographic determination of the anticoccidial drug halofuginone hydrobromide in eggs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

- 9. Inhibition of TGF-β signaling with halofuginone can enhance the antitumor effect of irradiation in Lewis lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nucleus.iaea.org [nucleus.iaea.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. longdom.org [longdom.org]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. The Cytoplasmic Prolyl-tRNA Synthetase of the Malaria Parasite is a Dual-Stage Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protocol for halofuginone-mediated metabolic reprogramming of murine T cells via activation of the GCN2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. keio.elsevierpure.com [keio.elsevierpure.com]

- 20. pubs.acs.org [pubs.acs.org]

The role of Halofuginone hydrobromide in blocking collagen type I gene expression

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Halofuginone (B1684669) hydrobromide, a derivative of the plant alkaloid febrifugine, has emerged as a potent and specific inhibitor of collagen type I synthesis. Its anti-fibrotic properties have been demonstrated in numerous preclinical models of fibrotic diseases, including scleroderma, liver cirrhosis, and certain types of cancer. This technical guide provides a comprehensive overview of the molecular mechanisms by which Halofuginone exerts its effects, with a primary focus on its role in blocking the gene expression of collagen type I. The guide details the key signaling pathways involved, presents quantitative data from relevant studies, and provides detailed experimental protocols for researchers to investigate these effects.

Core Mechanism of Action: Interference with the TGF-β/Smad Signaling Pathway

The transforming growth factor-beta (TGF-β) signaling pathway is a central regulator of extracellular matrix (ECM) production and is frequently dysregulated in fibrotic diseases. Halofuginone's primary mechanism of action involves the targeted disruption of this pathway, specifically by inhibiting the phosphorylation and subsequent activation of Smad3, a key downstream mediator of TGF-β signaling.[1][2] This inhibitory effect is specific to Smad3, with little to no impact on the activation of Smad2.[1][2] By preventing the phosphorylation of Smad3, Halofuginone blocks its translocation to the nucleus, thereby inhibiting the transcription of pro-fibrotic genes, most notably the genes encoding for collagen type I (COL1A1 and COL1A2).[1][3] Furthermore, some studies suggest that Halofuginone may also upregulate the expression of the inhibitory Smad7, which further dampens the TGF-β signaling cascade.

Signaling Pathway Diagram: TGF-β/Smad Inhibition by Halofuginone

Caption: Halofuginone inhibits TGF-β signaling by blocking Smad3 phosphorylation.

Secondary Mechanism: Inhibition of Th17 Cell Differentiation

In addition to its direct effects on the TGF-β pathway, Halofuginone also modulates the immune response by selectively inhibiting the differentiation of T helper 17 (Th17) cells.[4][5] Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, including Interleukin-17 (IL-17), which are implicated in the pathogenesis of various autoimmune and fibrotic diseases. Halofuginone activates the amino acid starvation response (AAR), a cellular stress pathway, which in turn inhibits the differentiation of naïve T cells into Th17 cells.[4][5] This reduction in Th17 cells and their associated cytokines contributes to the overall anti-inflammatory and anti-fibrotic effects of Halofuginone.

Signaling Pathway Diagram: Amino Acid Starvation Response and Th17 Inhibition

Caption: Halofuginone inhibits Th17 differentiation via the AAR pathway.

Quantitative Data on the Effects of Halofuginone

The inhibitory effects of Halofuginone on the expression of collagen type I and other fibrotic markers have been quantified in numerous studies. The following tables summarize key findings.

Table 1: Effect of Halofuginone on Collagen Type I Expression

| Cell Type/Model | Halofuginone Concentration | Effect on Collagen Type I mRNA | Effect on Collagen Type I Protein | Citation(s) |

| Human Corneal Fibroblasts | 10 ng/mL | Significantly reduced | Significantly reduced | [6] |

| Human Skin Fibroblasts (Normal & Scleroderma) | 10⁻¹⁰ M to 10⁻⁹ M | Significant reduction | Significant reduction | |

| Avian Skin Fibroblasts | 10⁻¹¹ M | Depressed α1(I) gene expression | Attenuated [³H]proline incorporation | |

| Rat Model of Liver Cirrhosis | 5 mg/kg in diet | Almost completely prevented increase | Lowered liver collagen content |

Table 2: Effect of Halofuginone on Other Fibrotic Markers and Signaling Molecules

| Cell Type/Model | Halofuginone Concentration | Target Molecule | Observed Effect | Citation(s) |

| Human Corneal Fibroblasts | 10 ng/mL | α-SMA | Significantly reduced | [6] |

| Human Corneal Fibroblasts | 10 ng/mL | Fibronectin | Significantly reduced | [6] |

| Fibroblasts | 10⁻⁸ M | Phospho-Smad3 | Blocked TGF-β-induced phosphorylation | [1] |

| Muscle Cells | Not specified | Phospho-Smad3 | Reduction in phosphorylation levels | |

| Mouse Model of Periodontitis | Not specified | Th17 Cells | 60% reduction in gingival tissues | [4] |

| Activated Macrophages | 2 nM - 4 nM | IL-17C | Reduced expression by ~32.1% - 56.3% | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of Halofuginone.

Northern Blot Analysis for Collagen Type I mRNA Expression

This protocol is designed to detect and quantify the levels of collagen type I mRNA in cells treated with Halofuginone.

Experimental Workflow Diagram: Northern Blot Analysis

Caption: Workflow for Northern blot analysis of collagen mRNA.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., human dermal fibroblasts) at a desired density and allow them to adhere. Treat the cells with varying concentrations of Halofuginone hydrobromide or a vehicle control for a specified period (e.g., 24-48 hours).

-

RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit or a standard guanidinium (B1211019) thiocyanate-phenol-chloroform extraction method. Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.

-

Gel Electrophoresis: Separate 10-20 µg of total RNA per lane on a formaldehyde-denaturing 1% agarose gel.

-

Transfer: Transfer the separated RNA from the gel to a positively charged nylon membrane via capillary transfer overnight.

-

Crosslinking: UV-crosslink the RNA to the membrane to permanently fix it.

-

Probe Labeling: Label a cDNA probe specific for COL1A1 or COL1A2 with ³²P-dCTP using a random priming kit.

-

Hybridization: Prehybridize the membrane in a hybridization solution for at least 30 minutes at 42°C. Add the denatured, labeled probe to the hybridization solution and incubate overnight at 42°C.

-

Washing: Perform a series of stringency washes to remove the non-specifically bound probe. This typically involves washes with decreasing concentrations of SSC and increasing temperatures.

-

Detection: Expose the membrane to X-ray film or a phosphorimager screen to visualize the hybridized probe.

-

Analysis: Quantify the intensity of the bands corresponding to the collagen mRNA. Normalize these values to a housekeeping gene (e.g., GAPDH) to determine the relative change in expression.

Western Blot Analysis for Phospho-Smad3 and Collagen Type I Protein

This protocol is used to detect and quantify changes in the phosphorylation of Smad3 and the total protein levels of collagen type I in response to Halofuginone treatment.

Experimental Workflow Diagram: Western Blot Analysis

Caption: Workflow for Western blot analysis of protein expression.

Protocol:

-

Cell Lysis and Protein Extraction: Following treatment with Halofuginone, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Smad3 (Ser423/425), total Smad3, or collagen type I overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Smad3 signal to total Smad3 and the collagen type I signal to a loading control (e.g., β-actin or GAPDH).

Chromatin Immunoprecipitation (ChIP) Assay for Transcription Factor Binding to the Collagen Promoter

This protocol is designed to determine if Halofuginone affects the binding of transcription factors, such as Sp1 or c-Jun, to the promoter region of the collagen type I genes.

Experimental Workflow Diagram: Chromatin Immunoprecipitation (ChIP)

Caption: Workflow for Chromatin Immunoprecipitation (ChIP) assay.

Protocol:

-

Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication.

-

Immunoprecipitation: Pre-clear the chromatin lysate and then incubate it overnight at 4°C with an antibody specific to the transcription factor of interest (e.g., Sp1 or c-Jun) or a non-specific IgG as a negative control.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immune complexes from the beads.

-

Reverse Cross-linking: Reverse the protein-DNA cross-links by heating at 65°C.

-

DNA Purification: Purify the DNA using a PCR purification kit.

-

Quantitative PCR (qPCR): Perform qPCR using primers designed to amplify a specific region of the COL1A1 or COL1A2 promoter that contains the putative binding site for the transcription factor of interest.

-

Data Analysis: Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA. Compare the enrichment between Halofuginone-treated and control samples to determine the effect on transcription factor binding.

Conclusion

Halofuginone hydrobromide is a powerful tool for studying the regulation of collagen type I gene expression and holds significant promise as a therapeutic agent for a wide range of fibrotic diseases. Its multifaceted mechanism of action, primarily targeting the TGF-β/Smad3 signaling pathway and also modulating the immune response through the inhibition of Th17 cell differentiation, makes it a subject of great interest for researchers and drug developers. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the anti-fibrotic properties of this compelling molecule.

References

- 1. Halofuginone inhibition of COL1A2 promoter activity via a c-Jun-dependent mechanism. | Semantic Scholar [semanticscholar.org]

- 2. Halofuginone, an inhibitor of type-I collagen synthesis and skin sclerosis, blocks transforming-growth-factor-beta-mediated Smad3 activation in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chromatin immunoprecipitation: optimization, quantitative analysis and data normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Halofuginone, a specific inhibitor of collagen type I synthesis, prevents dimethylnitrosamine-induced liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of collagen type I synthesis by skin fibroblasts of graft versus host disease and scleroderma patients: effect of halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]

Halofuginone Hydrobromide: A Technical Guide to its Anti-Fibrotic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibrosis, the excessive accumulation of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. Halofuginone (B1684669) hydrobromide, a synthetic derivative of a plant alkaloid, has emerged as a potent anti-fibrotic agent with a multifaceted mechanism of action. This technical guide provides an in-depth exploration of the anti-fibrotic properties of Halofuginone, detailing its molecular mechanisms, summarizing key quantitative data from preclinical studies, and outlining experimental protocols for its investigation. The primary mechanisms of Halofuginone's anti-fibrotic activity involve the targeted inhibition of the Transforming Growth Factor-β (TGF-β)/Smad3 signaling pathway and the modulation of the immune response through the inhibition of T helper 17 (Th17) cell differentiation. This document aims to serve as a comprehensive resource for researchers and professionals in the field of fibrosis and drug development.

Introduction

Fibrosis is a complex biological process that contributes to the pathogenesis of a wide range of diseases affecting vital organs such as the lungs, liver, kidneys, and heart.[1][2] The central event in fibrosis is the excessive deposition of ECM components, particularly type I collagen, by activated myofibroblasts.[2] Halofuginone hydrobromide has been identified as a promising therapeutic candidate due to its ability to specifically inhibit collagen type I synthesis and interfere with key pro-fibrotic signaling pathways.[1][3][4][5][6] This guide will elucidate the molecular underpinnings of Halofuginone's action and provide practical information for its scientific evaluation.

Mechanism of Action

Halofuginone exerts its anti-fibrotic effects through two primary, interconnected mechanisms:

Inhibition of the TGF-β/Smad3 Signaling Pathway

The TGF-β signaling pathway is a central regulator of fibrosis.[7][8][9][10] Upon binding of TGF-β to its receptor, a signaling cascade is initiated that leads to the phosphorylation and activation of Smad proteins, particularly Smad2 and Smad3.[9][11] Activated Smad3 then translocates to the nucleus and promotes the transcription of pro-fibrotic genes, including those encoding for collagen type I.[9]

Halofuginone specifically inhibits the phosphorylation of Smad3, thereby blocking the downstream signaling cascade that leads to collagen synthesis.[3][12][13][14] This inhibitory effect on Smad3 phosphorylation has been observed in various cell types, including fibroblasts and muscle cells.[3][12] Some studies also suggest that Halofuginone can lead to a reduction in the total protein expression of Smad3.[14]

Caption: Halofuginone inhibits the TGF-β/Smad3 signaling pathway.

Inhibition of Th17 Cell Differentiation

Chronic inflammation is a key driver of fibrosis. T helper 17 (Th17) cells are a subset of T lymphocytes that play a pro-inflammatory role in autoimmune diseases and fibrosis.[15][16] Halofuginone has been shown to selectively inhibit the differentiation of Th17 cells.[15][16][17][18]

This inhibition is mediated through the activation of the Amino Acid Starvation Response (AAR).[15][16][17][18] Halofuginone inhibits prolyl-tRNA synthetase, an enzyme essential for protein synthesis.[17] This mimics a state of amino acid deficiency, triggering the AAR pathway, which in turn suppresses the differentiation of Th17 cells.[16][17] By reducing the population of these pro-inflammatory cells, Halofuginone can attenuate the inflammatory environment that promotes fibrosis.

Caption: Halofuginone inhibits Th17 cell differentiation via the AAR.

Quantitative Data Summary

The anti-fibrotic efficacy of Halofuginone has been quantified in numerous preclinical studies. The following tables summarize key findings on its effects on collagen synthesis and fibrotic marker expression.

Table 1: Effect of Halofuginone on Collagen Synthesis

| Cell/Tissue Type | Model | Halofuginone Concentration | Reduction in Collagen Synthesis/Expression | Reference |

| Human Skin Fibroblasts | In vitro | 10⁻¹⁰ M | Significant reduction in collagen α1(I) gene expression | [4][5] |

| Human Skin Fibroblasts | In vitro | 10⁻⁹ M | Significant reduction in collagen synthesis | [4][5] |

| Avian Skin Fibroblasts | In vitro | 10⁻¹¹ M | Attenuation of [³H]proline incorporation into collagen | [6] |

| Rat Liver | Thioacetamide-induced fibrosis | 5 ppm in diet | Prevention of increased collagen α1(I) gene expression and lower liver collagen content | [19][20][21] |

| Rat Liver (established fibrosis) | Thioacetamide-induced fibrosis | 5 ppm in diet | Resolution of fibrosis, with collagen levels returning to control levels | [19][20][21] |

Table 2: Effect of Halofuginone on Fibrotic Marker Expression in Human Corneal Fibroblasts

| Marker | Treatment | Halofuginone Concentration | % Reduction vs. TGF-β alone (approx.) | Reference |

| α-Smooth Muscle Actin (α-SMA) | TGF-β stimulated | 10 ng/ml | ~50% | [14][22][23] |

| Fibronectin | TGF-β stimulated | 10 ng/ml | ~40% | [14][22][23] |

| Type I Collagen mRNA | TGF-β stimulated | 10 ng/ml | Significant reduction | [14][22][23] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines common experimental protocols used to investigate the anti-fibrotic properties of Halofuginone.

In Vitro Fibrosis Assay

This protocol describes a general method for assessing the anti-fibrotic effects of Halofuginone on cultured fibroblasts.

Objective: To determine the effect of Halofuginone on TGF-β-induced myofibroblast differentiation and ECM protein expression.

Materials:

-

Primary human fibroblasts (e.g., lung, skin, or corneal) or a fibroblast cell line (e.g., NRK-49F)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Recombinant human TGF-β1

-

Halofuginone hydrobromide

-

Antibodies for Western blotting or immunofluorescence (e.g., anti-α-SMA, anti-fibronectin, anti-collagen type I)

-

Reagents for RNA extraction and qRT-PCR

Procedure:

-

Cell Culture: Culture fibroblasts in standard conditions (37°C, 5% CO₂).

-

Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting/qRT-PCR, 96-well plates for high-content imaging).

-

Starvation: Once cells reach 70-80% confluency, reduce the serum concentration in the medium (e.g., to 0.5% FBS) for 12-24 hours.

-

Treatment: Pre-treat cells with various concentrations of Halofuginone hydrobromide (e.g., 1-100 ng/mL) for 1-2 hours.

-

Stimulation: Add a pro-fibrotic stimulus, typically TGF-β1 (e.g., 5-10 ng/mL), to the culture medium.

-

Incubation: Incubate the cells for 24-72 hours.

-

Analysis:

-

Western Blotting: Lyse the cells and analyze the protein expression of fibrotic markers such as α-SMA and fibronectin.

-

qRT-PCR: Extract total RNA and quantify the mRNA expression of genes like COL1A1, ACTA2, and FN1.

-

Immunofluorescence: Fix and stain the cells to visualize the expression and localization of fibrotic markers.

-

Caption: Workflow for an in vitro fibrosis assay.

Bleomycin-Induced Lung Fibrosis Model

This is a widely used in vivo model to study pulmonary fibrosis.

Objective: To evaluate the efficacy of Halofuginone in preventing or treating bleomycin-induced lung fibrosis in mice.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

Bleomycin (B88199) sulfate

-

Halofuginone hydrobromide

-

Anesthetics (e.g., isoflurane, ketamine/xylazine)

-

Equipment for intratracheal or oropharyngeal administration

-

Reagents for tissue processing, histology (e.g., Masson's trichrome stain), and hydroxyproline (B1673980) assay.

Procedure:

-

Acclimatization: Acclimatize mice to the facility for at least one week.

-

Induction of Fibrosis:

-

Halofuginone Treatment:

-

Prophylactic: Start Halofuginone administration (e.g., via oral gavage, intraperitoneal injection, or in the diet) one day before or on the same day as bleomycin administration.

-

Therapeutic: Begin Halofuginone treatment at a later time point (e.g., 7-14 days) after bleomycin administration when fibrosis is established.

-

-

Monitoring: Monitor the body weight and general health of the animals throughout the experiment.

-

Termination and Sample Collection: Euthanize the mice at a predetermined time point (e.g., 14, 21, or 28 days post-bleomycin).

-

Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.

-

Perfuse and harvest the lungs.

-

-

Analysis:

-

Histology: Fix one lung lobe in formalin, embed in paraffin, and stain sections with Masson's trichrome to visualize collagen deposition. The severity of fibrosis can be scored using the Ashcroft method.

-

Hydroxyproline Assay: Homogenize the other lung lobe to measure the total collagen content by quantifying hydroxyproline levels.

-

qRT-PCR/Western Blotting: Analyze the expression of fibrotic genes and proteins in lung homogenates.

-

Caption: Workflow for the bleomycin-induced lung fibrosis model.

Thioacetamide-Induced Liver Fibrosis Model

This is a common model for studying chemically-induced liver fibrosis.

Objective: To assess the effect of Halofuginone on the development and progression of liver fibrosis in rats.

Materials:

-

Wistar or Sprague-Dawley rats

-

Thioacetamide (TAA)

-

Halofuginone hydrobromide

-

Reagents for tissue processing, histology, and hydroxyproline assay.

Procedure:

-

Acclimatization: Acclimatize rats for at least one week.

-

Induction of Fibrosis: Administer TAA (e.g., 150-200 mg/kg) via intraperitoneal injection twice or three times a week for several weeks (e.g., 6-12 weeks).[19][20][21]

-

Halofuginone Treatment:

-

Monitoring: Monitor animal health, body weight, and signs of liver damage (e.g., ascites).

-

Termination and Sample Collection: At the end of the study, euthanize the rats.

-

Collect blood for liver function tests (e.g., ALT, AST).

-

Harvest the liver and weigh it.

-

-

Analysis:

-

Histology: Fix liver tissue in formalin and stain with Sirius Red or Masson's trichrome to assess collagen deposition and the extent of fibrosis.

-

Hydroxyproline Assay: Determine the total collagen content in a portion of the liver.

-

Immunohistochemistry: Stain for markers of hepatic stellate cell activation, such as α-SMA.

-

Gene Expression Analysis: Analyze the expression of pro-fibrotic genes in liver tissue.

-

Caption: Workflow for the thioacetamide-induced liver fibrosis model.

Conclusion

Halofuginone hydrobromide is a potent anti-fibrotic agent with well-defined mechanisms of action targeting both the primary drivers of ECM deposition and the underlying inflammatory processes. Its ability to inhibit the TGF-β/Smad3 pathway and suppress Th17 cell differentiation makes it a compelling candidate for the treatment of a wide range of fibrotic diseases. The quantitative data and experimental protocols summarized in this technical guide provide a solid foundation for further research and development of Halofuginone as a novel anti-fibrotic therapy. Continued investigation into its clinical efficacy and safety is warranted to translate these promising preclinical findings into tangible benefits for patients suffering from fibrotic conditions.

References

- 1. Halofuginone: a novel antifibrotic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Halofuginone for fibrosis, regeneration and cancer in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Halofuginone, an inhibitor of type-I collagen synthesis and skin sclerosis, blocks transforming-growth-factor-beta-mediated Smad3 activation in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. volcaniarchive.agri.gov.il [volcaniarchive.agri.gov.il]

- 5. Inhibition of collagen type I synthesis by skin fibroblasts of graft versus host disease and scleroderma patients: effect of halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Halofuginone: an inhibitor of collagen type I synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Signaling in Fibrosis: TGF-β, WNT, and YAP/TAZ Converge [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Halofuginone inhibits Smad3 phosphorylation via the PI3K/Akt and MAPK/ERK pathways in muscle cells: effect on myotube fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Halofuginone down-regulates Smad3 expression and inhibits the TGFbeta-induced expression of fibrotic markers in human corneal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Halofuginone inhibits TH17 cell differentiation by activating the amino acid starvation response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Halofuginone Inhibits TH17 Cell Differentiation by Activating the Amino Acid Starvation Response - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Halofuginone to prevent and treat thioacetamide-induced liver fibrosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. deepdyve.com [deepdyve.com]

- 21. scispace.com [scispace.com]

- 22. Halofuginone down-regulates Smad3 expression and inhibits the TGFbeta-induced expression of fibrotic markers in human corneal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Protocol for cell-type-specific tissue reconstruction in the murine lung fibrogenic microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 25. protocols.io [protocols.io]

- 26. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]

- 27. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Halofuginone hydrobromide's impact on the amino acid starvation response

An In-depth Technical Guide to Halofuginone (B1684669) Hydrobromide's Impact on the Amino Acid Starvation Response

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Halofuginone (HF), a synthetic derivative of the plant alkaloid febrifugine (B1672321), is a small molecule with potent anti-fibrotic, anti-inflammatory, and anti-proliferative properties.[1][2] Initially recognized for its anti-protozoal activity, extensive research has unveiled a sophisticated mechanism of action centering on the induction of the Amino Acid Starvation Response (AAR). This guide provides a detailed technical overview of how Halofuginone hydrobromide hijacks this fundamental cellular stress pathway, leading to its diverse therapeutic effects. We will explore its molecular target, the downstream signaling cascade, and its ultimate impact on cellular processes such as immune cell differentiation and extracellular matrix deposition. This document synthesizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the core pathways to serve as a comprehensive resource for the scientific community.

Core Mechanism: Inhibition of Prolyl-tRNA Synthetase

The primary molecular target of Halofuginone is the bifunctional enzyme Glutamyl-Prolyl-tRNA Synthetase (EPRS) .[3][4] Specifically, Halofuginone acts as a potent and competitive inhibitor of the prolyl-tRNA synthetase (ProRS) domain of EPRS.[1][3]

The inhibition is ATP-dependent, with Halofuginone mimicking the prolyl-adenylate intermediate, effectively blocking the binding of proline and its subsequent charging onto its cognate transfer RNA (tRNAPro).[3][5] This action leads to an intracellular accumulation of uncharged tRNAPro, which is the critical trigger for initiating the Amino Acid Starvation Response.[3][6] This specific mechanism has been confirmed by experiments showing that the biological effects of Halofuginone can be completely reversed by the addition of excess exogenous proline, which outcompetes the inhibitor and restores the pool of charged tRNAPro.[3][4]

Activation of the GCN2-Mediated Amino Acid Starvation Response